N,N-Bis((p-tolylsulphonyl)methyl)ethylamine
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Overview
Description
N,N-Bis((p-tolylsulphonyl)methyl)ethylamine is an organic compound with the molecular formula C18H23NO4S2. It is characterized by the presence of two p-tolylsulphonyl groups attached to a central ethylamine structure. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis((p-tolylsulphonyl)methyl)ethylamine typically involves the reaction of p-toluenesulfonyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with formaldehyde to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis((p-tolylsulphonyl)methyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
N,N-Bis((p-tolylsulphonyl)methyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of N,N-Bis((p-tolylsulphonyl)methyl)ethylamine involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on enzymes and proteins, leading to inhibition of enzyme activity. The compound can also undergo nucleophilic substitution reactions, modifying the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis((p-tolylsulphonyl)methyl)amine
- N,N-Bis((p-tolylsulphonyl)methyl)propylamine
- N,N-Bis((p-tolylsulphonyl)methyl)butylamine
Uniqueness
N,N-Bis((p-tolylsulphonyl)methyl)ethylamine is unique due to its specific ethylamine backbone, which imparts distinct chemical properties compared to its analogs. The presence of two p-tolylsulphonyl groups enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
4542-70-5 |
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Molecular Formula |
C18H23NO4S2 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N,N-bis[(4-methylphenyl)sulfonylmethyl]ethanamine |
InChI |
InChI=1S/C18H23NO4S2/c1-4-19(13-24(20,21)17-9-5-15(2)6-10-17)14-25(22,23)18-11-7-16(3)8-12-18/h5-12H,4,13-14H2,1-3H3 |
InChI Key |
QUVOXOIEHSGNAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CS(=O)(=O)C1=CC=C(C=C1)C)CS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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